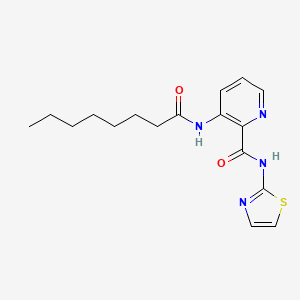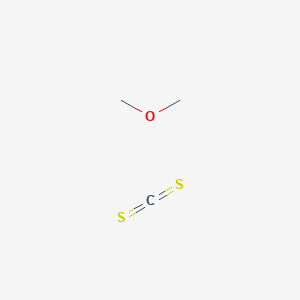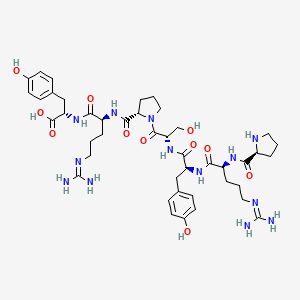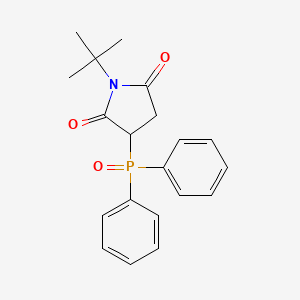
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with an octanoylamino group and a thiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions, often starting with commercially available pyridine derivatives.
Introduction of the Octanoylamino Group: The octanoylamino group is introduced via an amide coupling reaction. This involves reacting an octanoyl chloride with an amine group on the pyridine ring in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Thiazolyl Group: The thiazolyl group is introduced through a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug discovery and development.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials, such as polymers or coatings.
Biological Studies: Researchers can use the compound to study its interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may find use in industrial processes, such as catalysis or as a building block for more complex molecules.
作用機序
The mechanism of action of 3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide:
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
922712-16-1 |
|---|---|
分子式 |
C17H22N4O2S |
分子量 |
346.4 g/mol |
IUPAC名 |
3-(octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O2S/c1-2-3-4-5-6-9-14(22)20-13-8-7-10-18-15(13)16(23)21-17-19-11-12-24-17/h7-8,10-12H,2-6,9H2,1H3,(H,20,22)(H,19,21,23) |
InChIキー |
OMZPJYPOZOMBFT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)




![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)


![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)




